molecular formula C13H10F6O3 B12449892 4-Propyl-2,6-bis(trifluoroacetyl)phenol

4-Propyl-2,6-bis(trifluoroacetyl)phenol

Cat. No.: B12449892
M. Wt: 328.21 g/mol
InChI Key: KPYPEJGEALQXSK-UHFFFAOYSA-N
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Description

4-Propyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C13H10F6O3. It contains a phenol group substituted with propyl and trifluoroacetyl groups. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it of interest in various scientific fields .

Preparation Methods

The synthesis of 4-Propyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of a phenol derivative with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Propyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Propyl-2,6-bis(trifluoroacetyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with molecular targets through its phenolic and trifluoroacetyl groups. These interactions can affect enzyme activity, protein folding, and other biochemical pathways. The trifluoroacetyl groups, in particular, play a crucial role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

4-Propyl-2,6-bis(trifluoroacetyl)phenol can be compared to other trifluoroacetyl-substituted phenols, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the propyl group and multiple trifluoroacetyl groups.

Properties

Molecular Formula

C13H10F6O3

Molecular Weight

328.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-hydroxy-5-propyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C13H10F6O3/c1-2-3-6-4-7(10(21)12(14,15)16)9(20)8(5-6)11(22)13(17,18)19/h4-5,20H,2-3H2,1H3

InChI Key

KPYPEJGEALQXSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Origin of Product

United States

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